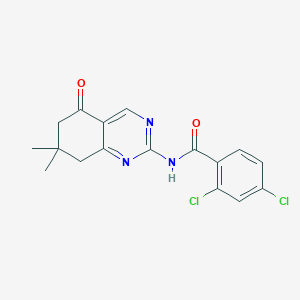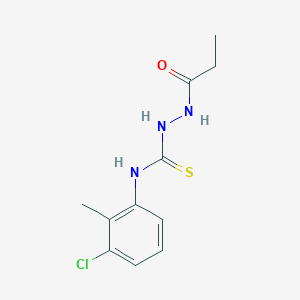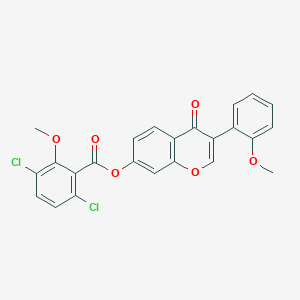![molecular formula C20H23N3O2 B4579845 N-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4579845.png)
N-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-{3-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl}acetamide and related compounds often involves multiple steps, including chloroacetylation and reaction with phenylpiperazine derivatives. A study by Verma et al. (2017) describes the synthesis of a series of related N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides, highlighting the methodologies that could be adapted for the synthesis of our compound of interest (Verma, Kumar, & Kumar, 2017).
Molecular Structure Analysis
The molecular structure of N-{3-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl}acetamide and its analogs have been characterized using various analytical techniques such as TLC, IR, 1HNMR, 13CNMR, and elemental analysis. The detailed structural analysis allows for the understanding of its interaction with biological targets. Ismailova et al. (2014) explored the structural aspects of a related compound, emphasizing the importance of such analyses in understanding the biological activities of these molecules (Ismailova, Okmanov, Zi̇yaev, Shakhidoyatov, & Tashkhodjaev, 2014).
Aplicaciones Científicas De Investigación
Antipsychotic Potential
N-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}acetamide, as a structural motif, has been explored in the design of potential antipsychotic agents. Research indicates that derivatives of this compound, particularly those with modifications on the benzyl and piperazine groups, have shown high affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors, which are critical targets for antipsychotic drugs. These modifications include the introduction of alcohol, amide, imide, or hydantoin functionalities, demonstrating good biological activity in tests predictive of clinical antipsychotic effectiveness (Reitz et al., 1995).
Cytotoxic Activities
Studies on marine actinobacteria have revealed the isolation of compounds structurally related to N-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}acetamide. These compounds have been evaluated for their cytotoxic activities, particularly their effects on the sperm and eggs of sea urchins, indicating a potential research avenue for understanding cellular processes and developing anticancer strategies (Sobolevskaya et al., 2007).
Anxiolytic Properties
Derivatives of N-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}acetamide have been synthesized and evaluated for their anxiolytic properties. Compounds such as N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide have demonstrated good oral activity in animal models predictive of anxiolytic efficacy, highlighting their potential as new treatments for anxiety disorders (Kordik et al., 2006).
Antibacterial and Antitumor Activities
The exploration of N-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}acetamide derivatives has extended into the realm of antimicrobial and anticancer research. Novel compounds synthesized from this scaffold have shown significant in vitro biological efficacy against various bacteria, fungi, and Mycobacterium tuberculosis, as well as promising anticancer activities in cell-based assays. This suggests their potential for developing new therapeutics in the fight against infectious diseases and cancer (Chhatriwala et al., 2014).
Propiedades
IUPAC Name |
N-[3-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16(24)21-19-9-5-8-18(14-19)20(25)23-12-10-22(11-13-23)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAJGQGOENNBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4579776.png)
![7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4579784.png)

![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4579803.png)
![N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4579809.png)
![N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4579814.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trifluoroacetate](/img/structure/B4579817.png)
![1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4579824.png)




